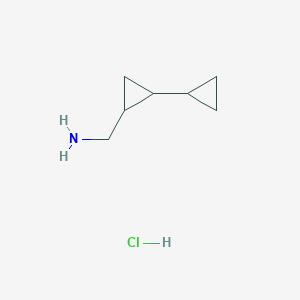
(2-Cyclopropylcyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropylcyclopropyl)methanamine hydrochloride: , with the chemical formula C₇H₁₄ClN, is a compound that contains two cyclopropyl rings. It is also known by the synonym 1,1’-bi(cyclopropan)]-2-ylmethanamine hydrochloride . The molecular weight of this compound is 147.65 g/mol.
Preparation Methods
Synthetic Routes: The synthetic preparation of (2-Cyclopropylcyclopropyl)methanamine hydrochloride involves the following steps:
Cyclopropyl Grignard Reaction: The cyclopropyl Grignard reagent is prepared by reacting cyclopropylmagnesium bromide with an appropriate substrate.
Amidation Reaction: The cyclopropyl Grignard reagent is then reacted with formaldehyde to form the primary amine intermediate.
Hydrochlorination: The primary amine intermediate is treated with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods: Industrial production methods may involve modifications of the above synthetic routes for scalability and efficiency.
Chemical Reactions Analysis
(2-Cyclopropylcyclopropyl)methanamine hydrochloride: can undergo various chemical reactions:
Reductive Amination: It can react with aldehydes or ketones to form secondary amines.
Substitution Reactions: The amino group can be substituted with other functional groups.
Ring-Opening Reactions: The cyclopropyl rings can be opened under specific conditions.
Common reagents include Grignard reagents, formaldehyde, and hydrochloric acid. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development.
Organic Synthesis: Researchers use it to create complex molecules.
Catalysis: It can act as a ligand in transition metal-catalyzed reactions.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
(2-Cyclopropylcyclopropyl)methanamine hydrochloride: is unique due to its double cyclopropyl ring structure. Similar compounds include other amines and cyclopropyl-containing molecules.
Remember that this compound’s properties and applications are continually explored, and ongoing research may reveal additional insights.
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
(2-cyclopropylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c8-4-6-3-7(6)5-1-2-5;/h5-7H,1-4,8H2;1H |
InChI Key |
VMQRJHUBVRRXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC2CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
![Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13088497.png)
![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)
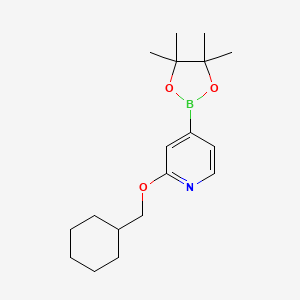
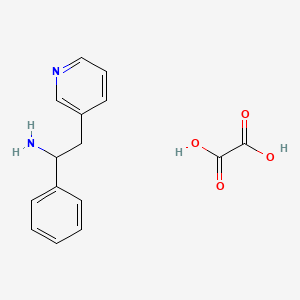
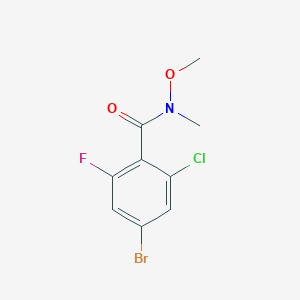
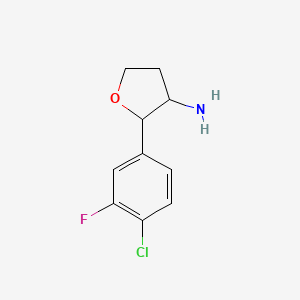
![(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B13088528.png)
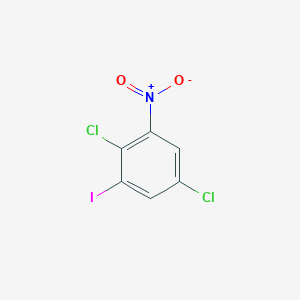
![4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13088535.png)

![Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine](/img/structure/B13088542.png)
![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)
